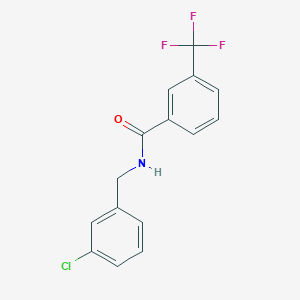

4-(Difluoromethoxy)-3-methoxyaniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For example, the synthesis of “4-(chlorodifluoromethoxy)aniline” involves taking trichloromethoxybenzene as the raw material, employing hydrogen fluoride to conduct selective fluorination to obtain chlorodifluoromethoxybenzene, subjecting the chlorodifluoromethoxybenzene to nitration by a mixed acid so as to obtain 4-(chlorodifluoromethoxy)nitrobenzene, and carrying out hydrogenation reduction on the 4-(chlorodifluoromethoxy)nitrobenzene .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed. For instance, “4-(Difluoromethoxy)aniline” has a molecular formula of C7H7F2NO . The InChI Key for this compound is NDEZTSHWEPQVBX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed. For instance, “4-(Difluoromethoxy)aniline” has a density of 1.2860g/mL, a boiling point of 231.0°C, and a flash point of >110°C .科学的研究の応用

Cardioprotective Effects

Research has explored the cardioprotective effects of compounds structurally similar to 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride. For instance, 3',4'-Dihydroxyflavonol (DiOHF) and its derivatives, such as 4'-hydroxy-3'-methoxyflavonol, have shown potential in reducing myocardial ischemia and reperfusion injury, highlighting their promise in treating cardiovascular diseases. These flavonols exert vasorelaxant effects, which may be pivotal in cardioprotection (Qin et al., 2008).

Soil Metabolism and Pesticide Science

The metabolism of similar compounds in soil has been studied, particularly focusing on derivatives like 3-Chloro-4-methoxyaniline. These studies reveal the transformation of these compounds into various products, possibly via free radical mechanisms. Such research is crucial in understanding the environmental impact of these chemicals, especially in relation to pesticide residues and soil contamination (Briggs & Ogilvie, 1971).

Deprotection in Organic Chemistry

Deprotection of hydroxy functions using groups like 4-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) has been extensively researched. These protecting groups, related to 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride, are significant in organic synthesis, demonstrating selective removal under specific conditions. Such methods are integral to the synthesis of complex organic molecules (Horita et al., 1986).

Corrosion Inhibition

Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, structurally related to 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride, have been studied for their corrosion inhibition properties. Such research is vital in materials science, particularly for protecting metals like steel in corrosive environments (Bentiss et al., 2009).

Electrochemical and Photoelectrochemical Properties

The electrochemical, electrochromic, and photoelectrochemical behaviors of polymers derived from compounds similar to 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride have been a subject of interest. Such studies provide insights into the potential applications of these materials in electronic devices, sensors, and electrochromic displays (Gazotti et al., 1996).

Safety and Hazards

特性

IUPAC Name |

4-(difluoromethoxy)-3-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2.ClH/c1-12-7-4-5(11)2-3-6(7)13-8(9)10;/h2-4,8H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTHBPXRNRGIKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)OC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-3-methoxyaniline hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-{[(1,3-Thiazol-2-yl)amino]methyl}thiophen-2-yl)acetic acid](/img/structure/B2925479.png)

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2925480.png)

![8-(sec-butyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925483.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride](/img/structure/B2925485.png)

![3-{1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2925487.png)

![1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2925489.png)

![5-(Oxolan-2-ylmethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2925492.png)